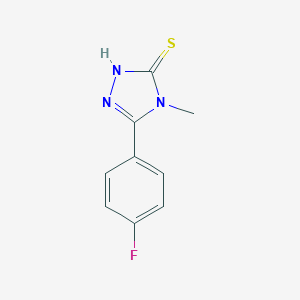

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKMKRLELRQWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359606 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138417-35-3 | |

| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and expected characterization data.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The incorporation of a thiol group and specific aryl substituents can significantly modulate the therapeutic properties of these molecules. The target compound, this compound, combines the structural features of a 4-substituted 1,2,4-triazole with a 4-fluorophenyl moiety, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This guide outlines a reliable synthetic route to this promising molecule.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization to yield the desired triazole-thiol.[1][2][3]

The primary synthetic route commences with the reaction of 4-fluorobenzohydrazide (1) with methyl isothiocyanate (2) . This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, yielding the intermediate 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) .

Subsequent treatment of the thiosemicarbazide intermediate (3) with a base, such as sodium or potassium hydroxide, induces an intramolecular cyclization. This base-catalyzed reaction results in the formation of the 1,2,4-triazole ring and affords the final product, This compound (4) .[4]

An alternative, though less common, pathway could involve the reaction of 4-fluorobenzoyl isothiocyanate with methylhydrazine.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediate and the final product.

Synthesis of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)

Materials:

-

4-fluorobenzohydrazide (1)

-

Methyl isothiocyanate (2)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol.

-

To this solution, add methyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven to obtain pure 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3).

Synthesis of this compound (4)

Materials:

-

1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (concentrated or dilute)

-

Water

Procedure:

-

Suspend 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) (1 equivalent) in an aqueous solution of sodium hydroxide (2 M).

-

Heat the mixture to reflux with stirring for 3-5 hours. The solid will gradually dissolve as the cyclization proceeds.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

-

Acidify the cooled solution to a pH of approximately 5-6 by the slow addition of hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure this compound (4).

Characterization Data

The following table summarizes the expected quantitative data for the synthesized compounds. The values are based on typical yields and characterization data for analogous compounds reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (3) | C9H10FN3OS | 227.26 | 85-95 | 180-190 |

| This compound (4) | C9H8FN3S | 209.25 | 70-85 | >200 |

Spectroscopic Data (Expected):

-

¹H NMR (DMSO-d₆):

-

Compound 4: δ ~3.5 (s, 3H, N-CH₃), 7.3-7.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), ~13.8 (s, 1H, SH).

-

-

¹³C NMR (DMSO-d₆):

-

Compound 4: Signals corresponding to the methyl carbon, aromatic carbons (with C-F splitting), and the two triazole ring carbons (C=N and C-S).

-

-

IR (KBr, cm⁻¹):

-

Compound 4: Absence of C=O stretch from the intermediate, presence of N-H, C=N, and C-S stretching vibrations. A broad band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H group.

-

-

Mass Spectrometry (ESI-MS):

-

Compound 4: m/z [M+H]⁺ expected at 210.05.

-

Safety and Handling

-

Methyl isothiocyanate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrazine derivatives can be toxic and should be handled with care.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Standard laboratory safety practices should be followed throughout the experimental procedures.

References

Spectroscopic and Synthetic Profile of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic methodology for the compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule in published literature, the information presented herein is a comprehensive summary derived from closely related structural analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₉H₈FN₃S

Molecular Weight: 209.24 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch (CH₃) | Weak |

| ~2600-2550 | S-H stretch (thiol) | Weak |

| ~1610-1590 | C=N stretch (triazole ring) | Strong |

| ~1550-1500 | C=C stretch (aromatic ring) | Strong |

| ~1230-1210 | C-F stretch | Strong |

| ~1100-1000 | N-C=S bands | Medium |

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Singlet | 1H | SH (thiol proton) |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic protons (ortho to C-triazole) |

| ~7.2 - 7.4 | Multiplet | 2H | Aromatic protons (ortho to F) |

| ~3.5 - 3.7 | Singlet | 3H | N-CH₃ (methyl protons) |

Table 3: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=S (thione tautomer) |

| ~162 - 165 (d, ¹JCF) | Aromatic C-F |

| ~150 - 153 | C-5 of triazole ring (attached to phenyl) |

| ~130 - 132 (d) | Aromatic CH (ortho to C-triazole) |

| ~125 - 128 | Aromatic C (ipso-carbon attached to triazole) |

| ~115 - 117 (d) | Aromatic CH (ortho to F) |

| ~30 - 33 | N-CH₃ |

Table 4: Mass Spectrometry Data

| m/z Value | Assignment |

| ~209 | [M]⁺ (Molecular ion) |

| ~210 | [M+H]⁺ (in ESI-MS) |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, which is a common and effective method for preparing this class of compounds.

Synthesis of 4-fluorobenzohydrazide (Intermediate 1)

-

To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-fluorobenzohydrazide.

Synthesis of 2-(4-fluorobenzoyl)-N-methylhydrazine-1-carbothioamide (Intermediate 2)

-

Dissolve 4-fluorobenzohydrazide (1 equivalent) in ethanol.

-

Add methyl isothiocyanate (1.1 equivalents) to the solution.

-

Reflux the mixture for 8-10 hours.

-

After cooling, the precipitated solid is filtered, washed with ether, and recrystallized from ethanol to give the thiosemicarbazide intermediate.

Synthesis of this compound (Final Product)

-

Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (8-10%).

-

Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 using a dilute solution of hydrochloric acid.

-

The resulting solid product is filtered, washed thoroughly with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway and characterization process.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a reliable synthetic route for this compound. The presented data, derived from analogous compounds, offers valuable benchmarks for researchers. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical synthesis and characterization of this and related triazole derivatives, thereby supporting further research and development in medicinal chemistry and materials science. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

Mass Spectrometry of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a molecule of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies. This document outlines common ionization techniques, predictable fragmentation patterns, and detailed experimental protocols.

Introduction to the Mass Spectrometry of Triazole Thiols

The 1,2,4-triazole ring is a key heterocyclic moiety found in a wide range of biologically active compounds.[1] Mass spectrometry is an indispensable tool for the characterization of these molecules. The fragmentation of the 1,2,4-triazole core is influenced by the ionization method and the nature and position of its substituents.[1][2] For this compound, the presence of a fluorinated phenyl ring, a methyl group, and a thiol group dictates its fragmentation behavior.

It is also important to consider the potential for thiol-thione tautomerism in mercapto-triazoles, which can be influenced by factors such as solvent, temperature, and pH.[3] This phenomenon can affect the mass spectrometric analysis.

Predicted Mass Spectrum and Fragmentation Data

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion Formula | Proposed Fragment Identity/Loss | Ionization Mode |

| 210.0553 | [C9H9FN3S + H]+ | Protonated Molecular Ion ([M+H]+) | ESI (+) |

| 209.0474 | [C9H8FN3S]+• | Molecular Ion (M+•) | EI |

| 182.0495 | [C8H6FN2S]+ | [M - HCN]+• | EI |

| 154.0417 | [C7H4FNS]+ | [M - N2 - HCN]+• | EI |

| 121.0144 | [C6H4FN]+ | [4-Fluorophenylnitrile]+ | EI/ESI (+) |

| 95.0120 | [C6H4F]+ | [Fluorophenyl cation] | EI/ESI (+) |

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavages of the triazole ring and losses of small neutral molecules.

Under Electron Ionization (EI) , the molecular ion is expected to undergo ring cleavage. A characteristic fragmentation pathway for 1,2,4-triazoles involves the loss of hydrogen cyanide (HCN).[1] Another common fragmentation is the expulsion of a nitrogen molecule (N₂).

In Electrospray Ionization (ESI) , typically in positive ion mode, the protonated molecule [M+H]⁺ is the parent ion.[3][4] Collision-induced dissociation (CID) of this ion would likely lead to fragmentation of the triazole ring.

Below is a DOT script for a diagram illustrating a plausible fragmentation pathway.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

A standardized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is provided below. This protocol is based on common practices for the analysis of similar small organic molecules.[1]

4.1. Sample Preparation

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

4.2. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

4.3. Mass Spectrometry Conditions (ESI)

| Parameter | Value |

| Ionization Mode | Positive (and/or Negative) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Drying Gas Flow | 10 L/min (Nitrogen) |

| Drying Gas Temperature | 300 - 350 °C |

| Nebulizer Pressure | 30 - 40 psi |

| Scan Range | m/z 50 - 500 |

| Fragmentor Voltage | 70 - 120 V (for MS1) |

| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |

The following diagram outlines the general workflow for LC-MS analysis.

Caption: General workflow for LC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using standard LC-MS techniques. While a definitive experimental spectrum is not presented, the predictable fragmentation patterns of the 1,2,4-triazole ring system, combined with knowledge of substituent effects, allow for a robust theoretical framework for its identification and structural characterization. The protocols and data presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

Physical and chemical properties of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Given the limited direct experimental data available for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their wide array of pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and aryl and alkyl substituents at the 4- and 5-positions of the triazole ring can substantially modulate the compound's biological and physicochemical properties. This guide focuses on the synthesis, characterization, and potential properties of this compound, offering a foundational framework for its preparation and analysis.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 1-(4-Fluorobenzoyl)-2-methylhydrazine (Intermediate A)

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

Procedure:

-

Slowly add a solution of 4-fluorobenzoyl chloride in dichloromethane to the cooled methylhydrazine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-fluorobenzoyl)-2-methylhydrazine.

Synthesis of this compound (Target Compound)

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-fluorobenzoyl)-2-methylhydrazine and potassium hydroxide in ethanol.

Procedure:

-

To the stirred solution, add carbon disulfide dropwise at room temperature.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add hydrazine hydrate.

-

Reflux the mixture for an additional 4-6 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of the target compound based on data from analogous structures.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₈FN₃S |

| Molecular Weight | 210.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 180-220 °C |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water. |

| pKa | The thiol group is expected to be acidic, with a pKa value estimated to be in the range of 6-8. |

Spectral Data

The structural confirmation of this compound would rely on various spectroscopic techniques. The expected spectral data are tabulated below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group (likely appearing as multiplets or doublets of doublets in the range of 7.0-8.0 ppm). A singlet for the N-methyl protons (around 3.5-4.0 ppm). A broad singlet for the thiol proton (SH), which may be exchangeable with D₂O and could appear over a wide range (e.g., 13-14 ppm). |

| ¹³C NMR | Signals for the carbon atoms of the 4-fluorophenyl ring (with characteristic C-F coupling). Signals for the triazole ring carbons, including the C=S carbon (expected to be downfield). A signal for the N-methyl carbon. |

| FTIR (cm⁻¹) | Absorption bands for N-H stretching (if in thione tautomeric form), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), C-S stretching, and bands characteristic of the substituted phenyl ring. A weak S-H stretching band may be observed around 2550-2600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the proposed structure. |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not available, derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The mechanism of action for such compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways. For instance, some triazole derivatives have been shown to target enzymes involved in microbial cell wall synthesis or to induce apoptosis in cancer cells through various signaling cascades.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a novel compound like the one discussed.

Caption: A general experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of its synthesis and predicted physicochemical and spectral properties based on the extensive literature on related 1,2,4-triazole-3-thiol derivatives. Further experimental validation is necessary to confirm these properties and to explore the full potential of this compound in various biological applications. The outlined experimental protocols and workflows serve as a valuable starting point for researchers and scientists in the field of drug discovery and development.

References

Tautomerism in 4-methyl-1,2,4-triazole-3-thiol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Among its numerous derivatives, 4-methyl-1,2,4-triazole-3-thiol and related compounds are of particular interest due to their potential for thione-thiol tautomerism. This phenomenon, the reversible isomerization involving the migration of a proton, can significantly influence the molecule's physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity. Consequently, understanding and controlling the tautomeric equilibrium is paramount for drug design and development, as the predominant tautomer can exhibit differential binding affinities for biological targets and varied metabolic stability.

This technical guide provides a comprehensive overview of the tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives. It details the experimental methodologies used to investigate the tautomeric forms, summarizes the available quantitative data, and outlines the computational approaches that complement experimental findings. The content is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising heterocyclic compounds.

Tautomeric Forms

The tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives primarily involves the equilibrium between the thione and thiol forms. The thione tautomer possesses a C=S double bond (a thiocarbonyl group), while the thiol tautomer contains a sulfhydryl (-SH) group. The proton migration occurs between the sulfur atom and the nitrogen atoms of the triazole ring. For 4-methyl-1,2,4-triazole-3-thiol, the principal tautomeric forms are the thione form (4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (4-methyl-4H-1,2,4-triazole-3-thiol).

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance influenced by several factors:

-

Substitution: The electronic nature of substituents on the triazole ring can significantly impact the relative stability of the tautomers.

-

Solvent Polarity: The polarity of the solvent can influence the equilibrium by preferentially solvating one tautomer over the other.[4]

-

Temperature: Temperature can affect the position of the equilibrium.

-

Physical State: The predominant tautomer in the solid state, often dictated by crystal packing forces, may differ from that in solution.

Experimental Methodologies for Tautomer Analysis

A combination of spectroscopic and analytical techniques is employed to study the tautomerism of 1,2,4-triazole-3-thiol derivatives.

Synthesis of 4-methyl-1,2,4-triazole-3-thiol Derivatives

The synthesis of 4-substituted-1,2,4-triazole-3-thiones is a well-established process, typically involving the cyclization of substituted thiosemicarbazides.[5]

Detailed Protocol for a General Synthesis:

-

Formation of Thiosemicarbazide: A substituted isothiocyanate is reacted with a hydrazine derivative to form the corresponding thiosemicarbazide.

-

Cyclization: The thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

-

Purification: The resulting 1,2,4-triazole-3-thione is isolated by filtration and purified by recrystallization from an appropriate solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution.[6][7] Both ¹H and ¹³C NMR can provide valuable information. The chemical shift of the proton attached to the nitrogen or sulfur atom is a key indicator. In the thione form, a broad signal corresponding to the N-H proton is typically observed, while the thiol form would exhibit a signal for the S-H proton.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-methyl-1,2,4-triazole-3-thiol derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants to identify the signals corresponding to each tautomer. The presence of distinct sets of signals for the thione and thiol forms indicates a slow exchange, allowing for quantification based on the integration of the respective peaks.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive technique for separating and quantifying tautomers, especially when they are in rapid equilibrium.[8] The different tautomers may exhibit different retention times on a suitable HPLC column. Mass spectrometry provides confirmation of the molecular weight of the eluting species.

Detailed Protocol for HPLC-MS Analysis: [9][10]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength and mass spectrometric detection (e.g., electrospray ionization - ESI).

-

-

Sample Analysis: Inject a solution of the compound onto the HPLC system.

-

Data Analysis: The tautomers are identified by their retention times and mass-to-charge ratios (m/z). Quantification is achieved by integrating the peak areas of the separated tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the predominant tautomeric form in the solid state.[11] By determining the precise atomic positions, it can definitively locate the position of the labile proton.

Detailed Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The final structure will reveal the connectivity of the atoms and the location of the hydrogen atoms, thus identifying the tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

Quantitative data on the tautomeric equilibrium of 4-methyl-1,2,4-triazole-3-thiol derivatives is limited in the literature. However, studies on related 1,2,4-triazole-3-thione derivatives consistently indicate a strong preference for the thione tautomer in both solution and the solid state.

| Derivative | Method | Solvent/State | Thione (%) | Thiol (%) | Reference |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | 97.27 | 2.73 | [8] |

| 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione | X-ray Crystallography | Solid State | >99 | <1 | [11] |

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies.[12][13] These methods can predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights into the factors governing the equilibrium.

Detailed Computational Protocol:

-

Structure Optimization: The geometries of the thione and thiol tautomers are optimized using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Energy Calculation: The electronic energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of the solvent can be modeled using continuum solvation models (e.g., PCM).

-

Spectroscopic Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of the tautomeric forms.

Visualization of Tautomerism Investigation Workflow

The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in 4-methyl-1,2,4-triazole-3-thiol derivatives.

Caption: Workflow for investigating tautomerism.

Biological Implications and Future Directions

The predominance of the thione tautomer has significant implications for the biological activity of these compounds. The thione group can act as a hydrogen bond acceptor, which is a crucial interaction in ligand-receptor binding. The exploration of 1,2,4-triazole-3-thiol derivatives has shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[1][2] For instance, some derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[14]

Future research should focus on expanding the library of 4-methyl-1,2,4-triazole-3-thiol derivatives and conducting systematic quantitative studies of their tautomeric equilibria in various solvents. A deeper understanding of the structure-tautomerism-activity relationship will be instrumental in the rational design of more potent and selective drug candidates. The development of computational models that can accurately predict tautomeric ratios in different environments will further accelerate these efforts.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

- 11. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry due to its diverse range of biological activities.[1][2][3] Derivatives of 1,2,4-triazole-3-thiol have demonstrated promising potential as anticancer, antifungal, and antibacterial agents.[4][5][6] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins. These application notes provide an overview of the reported biological activities of structurally similar compounds and detailed protocols for their evaluation.

Biological Activities

While specific data for this compound is limited in the public domain, extensive research on analogous compounds provides strong indicators of its potential biological activities.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been reported to exhibit significant anticancer properties.[1][7] The proposed mechanisms of action often involve the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.[3] For instance, some triazole derivatives have been shown to interact with the p53 tumor suppressor pathway.[8] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | A549 (Lung Carcinoma) | 3.854 | [8] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | U87 (Glioblastoma) | 4.151 | [8] |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | HL60 (Leukemia) | 17.522 | [8] |

| C3-linked 1,2,4-triazole-N-arylamide hybrid (3f) | HepG2 (Liver Cancer) | 0.17 | [4] |

| C3-linked 1,2,4-triazole-N-arylamide hybrid (3f) | MCF-7 (Breast Cancer) | 0.08 | [4] |

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[9] These compounds often exert their effect by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Antibacterial Activity

Derivatives of 1,2,4-triazole-3-thiol have shown potent activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antibacterial Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)thiosemicarbazide | Staphylococcus aureus | 7.82 - 31.25 | [10] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4b) | Pseudomonas aeruginosa | - (Highest activity observed) | [11] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5a) | Staphylococcus aureus | - (Effective) | [11] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5a) | Pseudomonas aeruginosa | - (Effective) | [11] |

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Antifungal Activity

The 1,2,4-triazole moiety is a cornerstone of many commercial antifungal drugs.[12] These compounds often target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.

Table 3: Antifungal Activity of Structurally Similar 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Menthol-derived 1,2,4-triazole-thioether (5b) | Physalospora piricola | <50 (93.3% inhibition) | [5] |

| Menthol-derived 1,2,4-triazole-thioether (5i) | Physalospora piricola | <50 (79.4% inhibition) | [5] |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | - (Superior or comparable to ketoconazole) | [6] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4c) | Candida albicans | - (Highest activity observed) | [11] |

Note: The data presented is for structurally related compounds and should be considered indicative of the potential activity of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar 1,2,4-triazole-3-thiol derivatives.[13][14]

Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide

-

Dissolve 4-fluorobenzohydrazide (1 mmol) in ethanol.

-

Add methyl isothiocyanate (1 mmol) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry to obtain 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide.

Step 2: Cyclization to this compound

-

Dissolve 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide (1 mmol) in an aqueous solution of sodium hydroxide (8%, 10 mL).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to yield this compound.

Caption: Synthesis workflow for this compound.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial and fungal strains.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway in Cancer

Based on studies of related 1,2,4-triazole derivatives, a plausible mechanism of anticancer action could involve the induction of apoptosis through the p53 signaling pathway.

Caption: A potential p53-mediated apoptotic pathway.

References

- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antimicrobial Screening of Fluorophenyl Triazole Thiols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro antimicrobial screening of fluorophenyl triazole thiols. This document outlines the necessary protocols and data presentation formats to facilitate the evaluation of these compounds as potential antimicrobial agents.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorophenyl group and a thiol moiety into the triazole scaffold has been explored to enhance their biological efficacy. This document details the standardized procedures for screening these compounds to determine their efficacy against various microbial pathogens.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various fluorophenyl triazole thiol derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.

| Compound ID | Substitution Pattern | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |

| 1 | 4-fluorophenyl | 16 | 31.25 | >128 | >128 | 62.5 | [4][5] |

| 2 | 2,4-difluorophenyl | 8 | 15.63 | 62.5 | 128 | 31.25 | [5] |

| 3 | 4-fluorophenyl, N-methyl | 32 | 62.5 | >128 | >128 | 125 | [4] |

| 4 | 2-fluorophenyl | 15.63 | 31.25 | 128 | >128 | 62.5 | [4] |

| 5 | 3-fluorophenyl | 31.25 | 62.5 | >128 | >128 | 125 | [4] |

| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | 0.125 | 0.5 | N/A | [6] |

| Fluconazole | (Standard Antifungal) | N/A | N/A | N/A | N/A | 8 | [2] |

Note: The above data is a representative summary. Actual MIC values may vary depending on the specific microbial strains and testing conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

-

Test compounds (fluorophenyl triazole thiols)

-

Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

-

Bacterial and fungal strains (e.g., from ATCC)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight on appropriate agar plates.

-

Prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

-

Alternatively, a microplate reader can be used to measure the absorbance at 600 nm.

-

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[6][10]

Materials:

-

Test compounds

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA plates with a uniform thickness.

-

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a lawn of bacteria.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the test compound solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Ensure the disks are firmly in contact with the agar.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Measurement of Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of fluorophenyl triazole thiols.

Caption: Experimental workflow for antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the logical relationships between structural modifications of fluorophenyl triazole thiols and their observed antimicrobial activity based on available data.

Caption: Structure-Activity Relationship (SAR) diagram.

References

- 1. connectjournals.com [connectjournals.com]

- 2. v3.pjsir.org [v3.pjsir.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. apec.org [apec.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzyme Inhibition Studies with 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Potential Enzyme Targets and Activities of Related Compounds

Derivatives of 1,2,4-triazole-3-thiol have demonstrated inhibitory activity against several key enzymes implicated in various diseases. The tables below summarize the reported inhibitory concentrations (IC50) for structurally similar compounds, providing a basis for potential areas of investigation for 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Table 1: α-Glucosidase Inhibition by 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Benzothiazole-triazole derivatives (6a–6s) | Baker's yeast α-glucosidase | 20.7 - 61.1 | Acarbose | 817.38 |

| 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | α-glucosidase | 36.74 ± 1.24 | Acarbose | 375.82 ± 1.76 |

| 1-(4-toluenesulfonyl)-4-[3-(N-(2-ethyl-6-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12n) | α-glucosidase | Most active in series | Acarbose | 375.82 ± 1.76 |

Table 2: Cholinesterase Inhibition by 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound |

| 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | Eserine |

| 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | Eserine |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives (1.1-1.5) | Acetylcholinesterase (AChE) | 0.0016 - 0.017 | - |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives (1.1-1.5) | Butyrylcholinesterase (BChE) | 0.0087 - 0.084 | - |

Table 3: Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |

| Diaryl-1,2,4-triazole derivatives (21a, 21b) | COX-2 | 1.98 - 2.13 | - | Celecoxib | 0.95 |

| 1,2,4-triazole-pyrazole hybrids (18a, 18b, 19a, 19b) | COX-2 | 0.55 - 0.91 | - | Celecoxib | 0.83 |

| Schiff bases of 1,2,4-triazole (4) | COX-2 | 1.76 | 66.9 | Indomethacin | 0.07 |

Experimental Protocols

The following are detailed protocols for the enzymatic assays commonly used to evaluate compounds with a 1,2,4-triazole-3-thiol core. These protocols can be adapted to test the inhibitory potential of this compound.

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (Test Compound)

-

Acarbose (Positive Control)

-

0.1 M Phosphate buffer (pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of the test compound and acarbose in DMSO.

-

In a 96-well plate, add 50 μL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Add 10 μL of varying concentrations of the test compound (dissolved in DMSO) to the sample wells.

-

Add 10 μL of DMSO to the control wells and 10 μL of acarbose solution to the positive control wells.

-

Add 20 μL of α-glucosidase solution (1 U/mL in phosphate buffer) to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 μL of pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 μL of 1 M Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.[1][2][3]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Diagram of Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the α-glucosidase inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[4] Its inhibition is a therapeutic target for diseases like Alzheimer's.[4]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (Test Compound)

-

Eserine (Positive Control)

-

0.1 M Phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare stock solutions of the test compound and eserine in DMSO.

-

In a 96-well plate, add 140 μL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 μL of varying concentrations of the test compound (dissolved in DMSO) to the sample wells.

-

Add 20 μL of DMSO to the control wells and 20 μL of eserine solution to the positive control wells.

-

Add 10 μL of AChE solution to all wells.

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 μL of DTNB solution (10 mM in phosphate buffer) to all wells.

-

Initiate the reaction by adding 20 μL of ATCI solution (10 mM in phosphate buffer) to all wells.

-

Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.[5][6]

-

The rate of reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Diagram of Signaling Pathway for AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Cyclooxygenase (COX) Isoform Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 isoforms. Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

This compound (Test Compound)

-

Celecoxib (Selective COX-2 inhibitor, Positive Control)

-

Indomethacin (Non-selective COX inhibitor, Positive Control)

-

0.1 M Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare stock solutions of the test compound, celecoxib, and indomethacin in DMSO.

-

In a 96-well plate, prepare the following for both COX-1 and COX-2 assays in separate wells:

-

Background wells: 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.

-

Inhibitor wells: 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective COX enzyme, and 10 µL of the test compound at various concentrations.[7]

-

-

Incubate the plate at 25°C for 5 minutes.

-

Add 10 µL of TMPD solution to all wells.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Immediately measure the absorbance at 590 nm kinetically for 1-2 minutes.[7]

-

The rate of reaction is determined from the slope of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] x 100

-

The IC50 values for each isoform are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.[8]

Diagram of Prostaglandin Synthesis Pathway and COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-1 and COX-2.

Conclusion

The provided application notes and protocols offer a solid foundation for investigating the enzyme inhibitory properties of this compound. Based on the activity of related compounds, α-glucosidase, acetylcholinesterase, and cyclooxygenase represent promising targets for initial screening. The detailed methodologies and visualizations are intended to facilitate the experimental design and data interpretation for researchers in the field of drug discovery and development.

References

- 1. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. assaygenie.com [assaygenie.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Introduction

Triazole derivatives, particularly those containing a thiol group, are a well-established class of organic corrosion inhibitors. Their efficacy stems from the presence of multiple heteroatoms (nitrogen and sulfur) which act as active centers for adsorption onto metal surfaces, forming a protective film that mitigates corrosion. This document provides a summary of the potential applications and detailed experimental protocols for evaluating the corrosion inhibition properties of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and similar compounds.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of analogous triazole-thiol derivatives on different metal substrates and in various corrosive media. This data is provided to offer a comparative baseline for the evaluation of new derivatives.

Table 1: Corrosion Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) for Low-Carbon Steel in 0.5 M HCl [1][2][3]

| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

| 50 | 298 | 52.27 |

| 300 | 298 | 89 |

| 300 | 328 | 74.51 |

Table 2: Electrochemical Parameters for Low-Carbon Steel in 0.5 M HCl in the Presence of ATFS at 298 K [1][2][3]

| Inhibitor Concentration (ppm) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Rp (Ω·cm²) | Cdl (µF/cm²) |

| 0 | -480 | 1150 | 25 | 120 |

| 300 | -510 | 126 | 225 | 45 |

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, Rp: Polarization Resistance, Cdl: Double Layer Capacitance

Table 3: Corrosion Inhibition Efficiency of 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) for Mild Steel in 0.5 M H₂SO₄ [4]

| Concentration (mM) | Inhibition Efficiency (%) |

| 0.5 | 91.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound as a corrosion inhibitor.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibitor efficiency.

Protocol:

-

Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

-

Immersion: Immerse the coupons in the corrosive solution (e.g., 0.5 M H₂SO₄ or 1 M HCl) with and without various concentrations of the inhibitor.

-

Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

-

Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), rinse with distilled water and acetone, dry, and re-weigh.

-

Calculations:

-

Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

-

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus: A standard three-electrode cell setup is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

3.2.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion potential (Ecorr) and corrosion current density (icorr).

Protocol:

-

Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr. The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr.[1][2][3]

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the properties of the protective film formed by the inhibitor.

Protocol:

-

Stabilization: As with PDP, allow the OCP to stabilize.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis: Present the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp and a decrease in Cdl indicate effective inhibition.[1][2][3]

Visualizations

The following diagrams illustrate the typical workflow for evaluating a corrosion inhibitor and a proposed mechanism of action for triazole-thiol compounds.

Caption: Experimental workflow for corrosion inhibitor evaluation.

Caption: Proposed adsorption mechanism of triazole-thiol inhibitors.

References

- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-Substituted-5-Aryl-4H-1,2,4-Triazole-3-thiols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiols are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural versatility of the 1,2,4-triazole scaffold, particularly with the presence of a thiol group at the 3-position and variable substituents at the 4- and 5-positions, allows for the modulation of their biological and physicochemical properties. This document provides a detailed protocol for the synthesis of these compounds, summarizing key reaction pathways and quantitative data from the literature.

General Synthetic Pathways

The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols can be primarily achieved through two well-established routes. The most common and versatile method involves the alkaline cyclization of 1-acyl-4-substituted thiosemicarbazides. An alternative approach is the direct reaction of an aromatic carboxylic acid with thiocarbohydrazide, which is particularly useful for synthesizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Diagram of the General Synthetic Workflow

Caption: General synthetic routes to 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols.

Experimental Protocols

This is a widely used two-step method that offers high yields and purity.[2][5][6]

Step 1: Synthesis of 1-Acyl-4-substituted Thiosemicarbazide

-

Preparation of Acid Hydrazide:

-

To a solution of the corresponding aromatic carboxylic acid ester in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

-

-

Formation of Thiosemicarbazide:

-

Dissolve the synthesized acid hydrazide (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of the desired substituted isothiocyanate (R-NCS).

-

Reflux the mixture for 2-4 hours.

-

Upon cooling, the 1-acyl-4-substituted thiosemicarbazide usually precipitates out.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

-

Step 2: Alkaline Cyclization to form 4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiol

-

Cyclization Reaction:

-

Suspend the 1-acyl-4-substituted thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N, approximately 5-10 equivalents).[2]

-

Reflux the mixture for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction completion using TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-5 with a dilute acid such as hydrochloric acid (2N) or acetic acid.[2]

-

The desired 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol will precipitate out.

-

Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product and recrystallize from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the pure compound.

-

This method is a more direct, one-pot synthesis, particularly for 4-amino substituted triazoles.[1][7]

-

Reaction Setup:

-

A mixture of the substituted benzoic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated.[1][7] This can be done either by direct fusion at a temperature slightly above the melting point of the reactants or by refluxing in a high-boiling solvent like dioxane.

-

For the fusion method, heat the mixture in an oil bath for a specified time (typically 1-3 hours) until the evolution of water vapor ceases.

-

For the reflux method, reflux the mixture in the chosen solvent for 4-8 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

Treat the resulting solid with a dilute aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid.

-

Filter the solid, wash it with water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols.

Table 1: Synthesis of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols [2]

| Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) |

| Pyridin-2-yl | - | 179-181 |

| Pyridin-3-yl | 94 | 195-197 |

| Pyridin-4-yl | - | 218-220 |

Data obtained from the cyclization of the corresponding 1-(picolinoyl)-4-allyl-thiosemicarbazides in 2N NaOH.

Table 2: Synthesis of 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiols [5]

| Aryl Substituent (R) | Yield (%) | Melting Point (°C) |

| Phenyl | 79 | 240-241 |

| 4-Methylphenyl | 70 | 258-259 |

| 4-Methoxyphenyl | 68 | 243-244 |

| 4-Chlorophenyl | 75 | 260-261 |

| 4-Bromophenyl | 62 | 271-272 |

Data obtained from the alkaline cyclization of the corresponding 1-(2-furoyl)-4-arylthiosemicarbazides.

Table 3: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols [5][8]

| Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) |

| Furan-2-yl | 45 | 202-203 |

| Benzyl | 52 | 194-195 |

Data obtained from the reaction of the corresponding acid hydrazide with potassium dithiocarbazinate followed by cyclization with hydrazine hydrate.

Characterization Data

The structures of the synthesized compounds are typically confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy:

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Elemental Analysis: The calculated and found percentages of C, H, N, and S should be within ±0.4% of the theoretical values.[5][7]